molecular formula C23H24N2O2S2 B2976350 2-[2-(3,4-Dimethylphenyl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one CAS No. 708995-82-8

2-[2-(3,4-Dimethylphenyl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

Cat. No. B2976350
CAS RN: 708995-82-8
M. Wt: 424.58
InChI Key: VCQLCQXFTUDWFN-UHFFFAOYSA-N
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Description

2-[2-(3,4-Dimethylphenyl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C23H24N2O2S2 and its molecular weight is 424.58. The purity is usually 95%.
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Scientific Research Applications

Antifolate Inhibitors of Thymidylate Synthase

Compounds with pyrimidine structures, similar to the one inquired about, have been synthesized and evaluated as potential inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), indicating their use in antitumor and antibacterial agents. These compounds showed significant potency against human TS, suggesting their potential for cancer treatment research. The synthesis approach involved appending aryl thiols to key intermediates, showcasing a method to explore a variety of substituents to optimize biological activity (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996).

Anti-HIV Activity

Another research avenue includes the synthesis of pyrimidin-4(3H)-one derivatives with different substituents, showing defined virus-inhibiting properties against the human immunodeficiency virus (HIV) in vitro. This highlights the potential of such compounds in antiviral research, especially focusing on treatments for HIV (Novikov, Ozerov, Sim, & Buckheit, 2004).

Material Science Applications

Thiophenyl-substituted benzidines, although not directly mentioned, hint at the potential of sulfur-containing compounds in the development of high-refractive-index materials with small birefringence. Such materials are valuable for optoelectronic applications, including displays and photonic devices, indicating a broader scope of research applications beyond medicinal chemistry (Tapaswi, Choi, Jeong, Ando, & Ha, 2015).

properties

IUPAC Name

2-[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2S2/c1-4-11-25-22(27)20-17-7-5-6-8-19(17)29-21(20)24-23(25)28-13-18(26)16-10-9-14(2)15(3)12-16/h4,9-10,12H,1,5-8,11,13H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQLCQXFTUDWFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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